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molecular formula C8H6BrClO2 B3189607 2-Bromo-2-(3-chlorophenyl)acetic acid CAS No. 3381-74-6

2-Bromo-2-(3-chlorophenyl)acetic acid

Cat. No. B3189607
M. Wt: 249.49 g/mol
InChI Key: YXFVWXWKXCZRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618139B2

Procedure details

3-Chlorophenylacetic acid (20.90 g, 122.51 mmol) and N-Bromosuccinimide NBS (23.50 g, 132.03 mmol) were dissolved in carbon tetrachloride (300 mL). Benzoyl peroxide BPO (300 mg) was added and the resulting reaction mixture was heated to reflux under a sunlamp for 5 hours, then cooled to room temperature, filtered and concentrated to give the desired α-bromo-3-chlorophenylacetic acid, component “A”. 10.00 g of this acid were dissolved in MeOH (100 mL) and 2 mL of sulfuric acid were added. The resulting reaction mixture was refluxed for 3 hours, and then concentrated. The residue was diluted with ether (150 mL) and washed with water, dried over sodium sulfate, and then concentrated to give the methyl ester. The methyl ester was reacted with the component “B”, 3,4-dimethylaniline (CAS 95-64-7) (6.89 g, 1.5 eq), and potassium carbonate (13.00 g, 2.5 eq) in methylethyl ketone and the mixture heated with stirring at 80° C. for 14 hours. After concentration, MeOH (50 mL) was added, followed by KOH (5.00 g). The reaction mixture was refluxed for 6 hours, acidified with concentrated HCl, and then concentrated. The resulting residue was diluted with ether and washed with water, then dried over sodium sulfate and concentrated to the 2-(3-chlorophenyl)-2-((3,4-dimethylphenyl)amino)acetic acid, which was used in the next step without further purification. Crude 2-(3-chlorophenyl)-2-(3,4-dimethylphenyl)amino)acetic acid reacted with 1,1′-carbonyldiimidazole (2.40 g, 14.81 mmol) and (Z)-N′-hydroxy-2-(methylamino) nicotinimidamide (1.80, 10.83 mmol) according to the protocols as outlined in general procedure described above to afford Compound 1.
Quantity
20.9 g
Type
reactant
Reaction Step One
Name
N-Bromosuccinimide NBS
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.[Br:12]N1C(=O)CCC1=O.C1C(=O)N(Br)C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:12][CH:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=1)[C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)CC(=O)O
Name
N-Bromosuccinimide NBS
Quantity
23.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O.C1CC(=O)N(C1=O)Br
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a sunlamp for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)O)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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